molecular formula C20H19ClN2O3 B2526126 N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide CAS No. 2034458-07-4

N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide

Cat. No. B2526126
CAS RN: 2034458-07-4
M. Wt: 370.83
InChI Key: JXLUNKKIBNKCLE-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide, also known as BFPBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BFPBO is a selective antagonist of the dopamine D3 receptor, which makes it an attractive candidate for studying the role of this receptor in various physiological and pathological conditions.

Scientific Research Applications

Dielectric and Thermal Properties

The synthesis and characterization of benzofuran-containing compounds have shown significant interest due to their unique dielectric and thermal properties. For example, Çelik and Coskun (2018) synthesized a methacrylate polymer bearing a chalcone side group, starting from a benzofuran derivative. This study emphasized the importance of structural characterization using NMR and FT-IR techniques and investigated the thermal behavior through TGA and DSC measurements. The dielectric properties were also studied, showing how the dielectric constant and loss change with temperature (Çelik & Coskun, 2018).

Synthesis and Application in Drug Development

The synthesis of novel benzofuran derivatives for potential therapeutic applications has been a focus of recent research. Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the versatility of benzofuran derivatives in synthesizing compounds that could have therapeutic relevance (Mamedov et al., 2016).

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has also been explored. Koca et al. (2005) synthesized novel derivatives of benzofuran and tested their antimicrobial activity against a range of pathogens. Their study highlighted the potential of these compounds in developing new antimicrobial agents, with specific derivatives showing strong activity against certain strains (Koca et al., 2005).

Antitumor Activity

Research into benzofuran compounds extends into the exploration of their antitumor properties. Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activity in vitro. This study underscores the importance of structural design in enhancing the biological activity of benzofuran derivatives (Gomha et al., 2016).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(3-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-13-16(21)8-4-9-17(13)23-20(25)19(24)22-11-5-7-15-12-14-6-2-3-10-18(14)26-15/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLUNKKIBNKCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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